molecular formula C11H8N4O2 B14682435 7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one CAS No. 33543-98-5

7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Cat. No.: B14682435
CAS No.: 33543-98-5
M. Wt: 228.21 g/mol
InChI Key: SKMRAKVMLHQHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a heterocyclic compound that features a benzopyran core with a tetrazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-4H-1-benzopyran-4-one with sodium azide and triethylamine in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that tetrazole derivatives can inhibit the growth of various bacterial strains, making them promising candidates for new antibiotics .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or coatings can improve their performance in various applications .

Mechanism of Action

The mechanism of action of 7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. This interaction can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

CAS No.

33543-98-5

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

7-methyl-2-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C11H8N4O2/c1-6-2-3-7-8(16)5-10(17-9(7)4-6)11-12-14-15-13-11/h2-5H,1H3,(H,12,13,14,15)

InChI Key

SKMRAKVMLHQHQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.